molecular formula C16H17NO2 B1417230 N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049158-80-6

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No.: B1417230
CAS No.: 1049158-80-6
M. Wt: 255.31 g/mol
InChI Key: UFLNGABMNAKKLT-GHRIWEEISA-N
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Description

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is a high-purity chemical reagent designed for research and development purposes in medicinal chemistry and pharmacology. This oxime compound is structurally characterized by a central hydroxylamine group attached to an ethylidene linker, which is substituted with a 4-[(2-methylphenyl)methoxy]phenyl moiety. This specific structure places it within a class of compounds investigated for their potential bioactivity. Researchers may find value in this compound as a building block or intermediate in the synthesis of more complex molecules. Structurally related hydroxylamine and oxime compounds have been the subject of patent applications for various therapeutic areas, indicating the research potential of this chemical scaffold . Furthermore, compounds with phenethylamine-like structures, though not identical to this reagent, are known to be explored for their interactions with the central nervous system, highlighting the broader interest in such chemical architectures in neuroscience and pharmacological research . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(NE)-N-[1-[4-[(2-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-5-3-4-6-15(12)11-19-16-9-7-14(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLNGABMNAKKLT-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier–Haack Reagent-Mediated Formylation

The most prominent method involves the formation of the V. H. reagent in situ by reacting DMF with POCl₃. This reagent acts as a formylating agent, selectively introducing aldehyde groups onto aromatic rings bearing electron-donating groups such as methoxy or methyl substituents.

Key steps:

Research findings:
El-Gharably et al. (2022) demonstrated that treating hydrazones with V. H. reagent in an ice bath followed by heating yields formyl pyrazoles with high efficiency. Similarly, Kumar et al. (2019) improved yields of formyl pyrazoles by optimizing POCl₃ equivalents, indicating the importance of reagent stoichiometry and reaction conditions.

Conversion to Hydroxylamine Derivatives

Once the aromatic aldehyde is obtained, it can be converted into the hydroxylamine derivative through:

Example:
The synthesis of hydroxylamine derivatives often involves the reaction of aldehyde intermediates with hydroxylamine hydrochloride in the presence of base, under reflux conditions, to form oximes, which can then be reduced or rearranged to hydroxylamines.

Specific Methodologies for the Target Compound

While no direct literature explicitly reports the synthesis of N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine , analogous methods can be adapted:

  • Step 1: Formylation of the aromatic precursor bearing the methoxyphenyl substituent using V. H. reagent.
  • Step 2: Conversion of the aldehyde to an oxime using hydroxylamine hydrochloride.
  • Step 3: Reduction or rearrangement to obtain the hydroxylamine derivative with the desired ethylidene linkage.

Alternative Approaches

  • Hydrazone formation: Reacting the aldehyde with hydrazines to form hydrazones, which can be oxidized or reduced to hydroxylamines.
  • Use of other formylating agents: Such as paraformaldehyde or formyl chloride, although these are less selective compared to V. H. reagent.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Key Features References
Vilsmeier–Haack formylation DMF + POCl₃ Ice bath, 0–25°C, followed by heating High regioselectivity, suitable for electron-rich aromatic rings ,,,,
Hydroxylamine condensation Aldehyde + hydroxylamine hydrochloride Reflux, basic medium Converts aldehyde to oxime, precursor to hydroxylamine General organic synthesis protocols
Hydrazone route Hydrazone + oxidant/reductant Varies Alternative pathway via hydrazone intermediates Analogous to pyrazole synthesis methods

Research Findings and Optimization Strategies

  • Reagent Stoichiometry: Excess POCl₃ (up to 10 equivalents) enhances yield and regioselectivity in formylation reactions.
  • Reaction Temperature: Lower temperatures (0–5°C) during V. H. reagent formation prevent side reactions; subsequent heating facilitates formylation,.
  • Microwave Assistance: Microwave irradiation accelerates the reaction, reducing time and increasing yields.
  • Substituent Effects: Electron-donating groups like methoxy facilitate formylation, while electron-withdrawing groups may require modified conditions.

Notes and Recommendations

  • Purity of Precursors: Ensure high purity of aromatic precursors to avoid side reactions.
  • Reaction Monitoring: Use TLC or NMR to monitor the progress of formylation and subsequent conversions.
  • Safety Precautions: POCl₃ is corrosive; reactions should be performed in a well-ventilated fume hood with appropriate PPE.
  • Environmental Considerations: Microwave-assisted and catalytic methods are preferred for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C16H17NO2
  • Molecular Weight: 255.31 g/mol
  • IUPAC Name: N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

The compound features a hydroxylamine functional group attached to a substituted ethylidene moiety, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.

  • Anticancer Research: Hydroxylamines have shown promise as anticancer agents. Studies indicate that derivatives can inhibit key enzymes such as epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. For example, a related compound demonstrated an IC50 value of 7.2 nM against the NCI-H3255 cell line with the EGFR L858R mutation.

Biochemical Assays

The compound is utilized in biochemical assays to evaluate enzyme activities and protein interactions. Its ability to modulate enzyme functions suggests potential applications in drug development, particularly for metabolic pathways involved in disease processes.

Organic Synthesis

This compound serves as a building block for synthesizing more complex molecules. It can facilitate the development of new materials and chemical processes through various chemical reactions, including oxidation and reduction.

Case Study: EGFR Inhibition

A focused study on a hydroxylamine-based EGFR inhibitor revealed several noteworthy characteristics:

  • High Brain Penetration: Essential for treating central nervous system tumors.
  • Low Efflux: Reduced efflux compared to existing therapies enhances its therapeutic index.
  • Selectivity: The inhibitor showed exquisite selectivity against over 400 human kinases with minimal off-target effects.

Mechanism of Action

The mechanism of action of N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl-Substituted Analogues

(a) N-(1-{4-[(3-Methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine (CAS 1049160-18-0)
  • Structure : The methyl group on the benzyloxy substituent is at the meta position.
  • Molecular Weight : 255.31 g/mol .
(b) N-(1-{4-[(4-Methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine (CAS 1049155-31-8)
  • Structure : Methyl group at the para position on the benzyloxy substituent.
  • Molecular Weight : 255.31 g/mol .
  • Impact : The para substitution minimizes steric effects compared to ortho/meta isomers, possibly enhancing molecular symmetry and crystallinity.
Table 1: Positional Isomer Comparison
Compound (Substituent Position) CAS Number Molecular Weight (g/mol) Key Structural Feature
2-Methylphenylmethoxy (ortho) Not Provided 255.31 Steric hindrance near ether linkage
3-Methylphenylmethoxy (meta) 1049160-18-0 255.31 Moderate steric/electronic effects
4-Methylphenylmethoxy (para) 1049155-31-8 255.31 Symmetrical substitution

Functional Group Variants

(a) (E)-N-{1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylidene}hydroxylamine
  • Structure : Replaces the benzyloxy group with a 2,2,2-trifluoroethoxy moiety.
  • Molecular Formula: C₁₀H₉F₃NO₂ (inferred from IUPAC name in ).
  • Impact : The electron-withdrawing trifluoroethoxy group enhances polarity and may influence reactivity in nucleophilic environments .
(b) (NZ)-N-[1-(4-Dimethylaminophenyl)ethylidene]hydroxylamine (CAS 6310-87-8)
  • Structure: Features a dimethylamino group at the para position.
  • Molecular Weight : 178.23 g/mol; Density : 1.01 g/cm³; Boiling Point : 314.8°C .
Table 2: Functional Group Comparison
Compound Substituent Molecular Weight (g/mol) Key Property
Target Compound 2-Methylphenylmethoxy 255.31 Moderate lipophilicity
Trifluoroethoxy Analogue CF₃CH₂O ~221.12 (estimated) High polarity, electron-withdrawing
Dimethylamino Analogue N(CH₃)₂ 178.23 Enhanced solubility, electron-donating

Halogen-Substituted Analogues

(a) N-(1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine
  • Structure : Fluorine atom at the para position of the benzyloxy group.
  • Impact : Fluorine’s electronegativity increases stability against metabolic degradation compared to methyl groups .
(b) Ferimzone (CAS-linked compound in )
  • Structure : Contains a pyrimidone-hydrazone core.

Biological Activity

N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, with the molecular formula C16H17NO2C_{16}H_{17}NO_2 and a molecular weight of approximately 255.31 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is characterized by a hydroxylamine functional group linked to an ethylidene moiety, which may influence its pharmacological properties.

Pharmacological Properties

Hydroxylamines are known to exhibit a variety of pharmacological activities, including:

  • Antioxidant Activity : Hydroxylamines can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that hydroxylamines may possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : There is evidence indicating that certain hydroxylamines can modulate inflammatory pathways.

The biological activity of this compound is thought to be mediated through interactions with specific biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or diabetes.
  • Receptor Modulation : Binding to receptors can alter signaling pathways, impacting cellular responses and potentially leading to therapeutic outcomes.

Case Studies and Experimental Data

Recent studies have explored the synthesis and biological evaluation of this compound. For instance:

  • Synthesis and Yield : The compound was synthesized using a multi-step process involving hydroxylamine derivatives and various reagents. The yield was optimized through techniques such as column chromatography, achieving high purity levels (≥95%) .
  • Biological Testing : In vitro assays demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cellular Studies : Cellular assays revealed that treatment with this compound resulted in reduced inflammation markers in cultured macrophages, suggesting potential anti-inflammatory applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamineC15H14FNO2C_{15}H_{14}FNO_2Contains fluorine substitution; different biological activities observed.
N-(1-{3-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamineC16H17NO2C_{16}H_{17}NO_2Similar structure; variations in reactivity noted.
N-(1-{2-[4-(trifluoromethyl)phenoxy]phenyl}ethylidene)hydroxylamineC16H15F3NO2C_{16}H_{15}F_3NO_2Incorporates trifluoromethyl group; enhanced lipophilicity and biological activity expected.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Schiff base formation between a hydroxylamine derivative and a substituted aromatic ketone. For example, condensation of hydroxylamine with a 4-[(2-methylphenyl)methoxy]phenylpropanone precursor under acidic or neutral conditions (e.g., methanol with catalytic HCl) is a plausible route . Optimizing pH (maintained at ~6 using HCl/MeOH) and reaction duration (5–7 days) enhances imine formation yield. Purification typically involves liquid-liquid extraction (e.g., CH₂Cl₂/H₂O) and recrystallization from isopropanol .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the ethylidene imine (C=N) at ~160–165 ppm and aromatic substituents (e.g., 2-methylphenyl methoxy at ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₇H₁₇NO₂⁺ expected m/z ~279.1234).
  • UV-Vis : λmax ~255 nm (π→π* transitions in conjugated aromatic systems) .

Advanced Research Questions

Q. How do substituents on the aromatic ring (e.g., 2-methylphenyl vs. 4-fluorophenyl) influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The 2-methylphenyl methoxy group enhances steric hindrance and electron-donating effects, reducing electrophilicity at the imine carbon compared to electron-withdrawing groups (e.g., 4-fluorophenyl in analogs) . Computational studies (DFT) can model charge distribution and predict regioselectivity. For experimental validation, kinetic studies under controlled conditions (e.g., hydrazine addition) paired with HPLC monitoring are recommended .

Q. What strategies resolve contradictions in biological activity data across assay systems for this compound?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥98% purity) to rule out impurities (e.g., MM0058.09-like byproducts) that may interfere with assays .
  • Assay Standardization : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) to confirm target engagement.
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies .

Q. How can impurity profiles be systematically characterized during large-scale synthesis?

  • Methodological Answer :

  • Analytical Workflow :

LC-MS : Detect low-abundance impurities (e.g., MM0058.09-like byproducts at m/z +16–30 Da).

Preparative HPLC : Isolate impurities for structural elucidation via NMR.

Stability Testing : Monitor degradation under stress conditions (heat, light) to identify labile functional groups .

Q. What computational approaches predict the compound’s potential as a bioisostere in drug design?

  • Methodological Answer :

  • Molecular Docking : Compare binding affinities with target proteins (e.g., enzymes, receptors) against known bioisosteres (e.g., tetrazole analogs) .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to assess compatibility with active sites.
  • ADMET Prediction : Use tools like SwissADME to evaluate solubility and metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

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